n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine
Overview
Description
n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine is a chemical compound with the molecular formula C20H35NO2 and a molecular weight of 321.5 g/mol . This compound is characterized by its unique structure, which includes a dimethylamino group and an octylphenoxyethoxy moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine typically involves the reaction of 4-octylphenol with ethylene oxide to form 2-(4-octylphenoxy)ethanol. This intermediate is then reacted with n,n-dimethylaminoethyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is used in studies involving cell membrane interactions and receptor binding due to its amphiphilic nature.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Industry: It is employed in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine involves its interaction with specific molecular targets, such as cell membrane receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and receptor activity. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine can be compared to other similar compounds, such as:
n,n-Dimethyl-2-[2-(4-hexylphenoxy)ethoxy]ethanamine: Similar structure but with a hexyl group instead of an octyl group, leading to different physicochemical properties.
n,n-Dimethyl-2-[2-(4-decylphenoxy)ethoxy]ethanamine: Contains a decyl group, which may affect its solubility and interaction with biological membranes.
n,n-Dimethyl-2-[2-(4-dodecylphenoxy)ethoxy]ethanamine: Features a dodecyl group, resulting in further variations in its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound, particularly in terms of its balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
N,N-dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c1-4-5-6-7-8-9-10-19-11-13-20(14-12-19)23-18-17-22-16-15-21(2)3/h11-14H,4-10,15-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQQSYMDAKHKNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCOCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278763 | |
Record name | n,n-dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5450-56-6 | |
Record name | NSC9977 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9977 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n,n-dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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